

# PF-03654746 solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: PF-03654746

Cat. No.: B1679675

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## Application Notes and Protocols: PF-03654746

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PF-03654746** is a potent and highly selective antagonist of the histamine H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3 receptor plays a crucial role in modulating the release of histamine and other neurotransmitters. Consequently, **PF-03654746** has emerged as a valuable research tool and a potential therapeutic agent for a variety of neurological and psychiatric disorders. These application notes provide detailed information on the solubility of **PF-03654746** in various solvents, protocols for its preparation and storage, and an overview of the signaling pathways it modulates.

### Physicochemical Properties

- IUPAC Name: (1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide
- Molecular Formula: C<sub>18</sub>H<sub>24</sub>F<sub>2</sub>N<sub>2</sub>O
- Molecular Weight: 322.40 g/mol
- Appearance: Solid powder

## Solubility Data

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available solubility data for **PF-03654746** and its tosylate salt in common laboratory solvents.

Solvent	PF-03654746 (Free Base)	PF-03654746 (Tosylate Salt)
DMSO (Dimethyl Sulfoxide)	≥ 40 mg/mL	Not explicitly stated, but expected to be soluble.
Water	Data not readily available.	8.4 mg/mL (may require sonication and warming)
Ethanol	Data not readily available.	Data not readily available.
PBS (Phosphate-Buffered Saline)	Low direct solubility.	Data not readily available.

Note on PBS Formulation: While direct solubility in PBS is low, a working solution of 2 mg/mL can be achieved using a co-solvent system. One such formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH<sub>2</sub>O.

## Experimental Protocols

### Preparation of Stock Solutions

#### 4.1.1. High Concentration Stock Solution in DMSO (e.g., 40 mg/mL)

- Accurately weigh the desired amount of **PF-03654746** powder. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of the compound.
- Add the appropriate volume of high-purity, anhydrous DMSO. For a 40 mg/mL solution, add 1 mL of DMSO to 40 mg of **PF-03654746**.
- Vortex the solution for 1-2 minutes to facilitate dissolution.

- If necessary, sonicate the solution in a water bath for 5-10 minutes at room temperature to ensure complete dissolution.
- Visually inspect the solution to confirm that no particulate matter is present.

#### 4.1.2. Aqueous Stock Solution of **PF-03654746** Tosylate (e.g., 8 mg/mL)

- Accurately weigh the desired amount of **PF-03654746** tosylate powder.
- Add the calculated volume of sterile, purified water.
- Gently warm the solution to approximately 37°C.
- Sonicate the solution in a water bath until the compound is fully dissolved.
- Allow the solution to cool to room temperature before use.
- For cell culture applications, sterilize the final solution by passing it through a 0.22 µm syringe filter.

## Storage and Stability

- Solid Compound: Store **PF-03654746** powder at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is stable for extended periods.
- Stock Solutions:
  - Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
  - Aqueous stock solutions should also be aliquoted and stored at -20°C or -80°C.
  - Before use, thaw the aliquots at room temperature and vortex gently to ensure homogeneity.

## Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

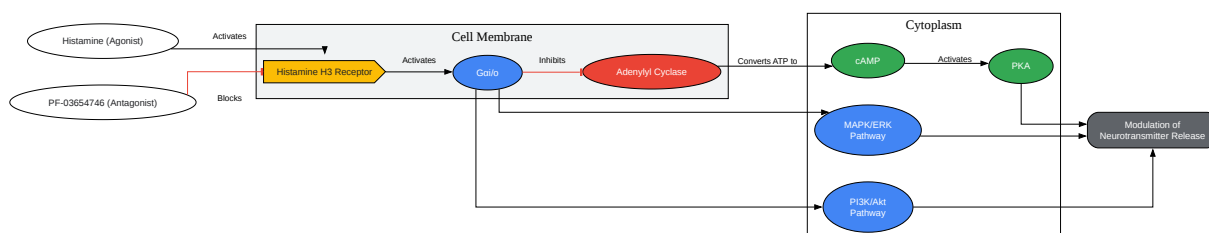
This protocol outlines a standard procedure for determining the equilibrium solubility of **PF-03654746** in a solvent of interest.

- **Preparation:** Add an excess amount of **PF-03654746** powder to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial. The excess solid should be clearly visible.
- **Equilibration:** Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any remaining solid particles.
- **Sampling:** Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed.
- **Dilution:** Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.
- **Quantification:** Analyze the concentration of **PF-03654746** in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Calculation:** Calculate the solubility of **PF-03654746** in the test solvent based on the measured concentration and the dilution factor.

## Signaling Pathway and Experimental Workflow Diagrams

### Histamine H3 Receptor Signaling Pathway

**PF-03654746** acts as an antagonist at the histamine H3 receptor. The activation of this Gai/o-coupled receptor typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. It can also modulate other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.

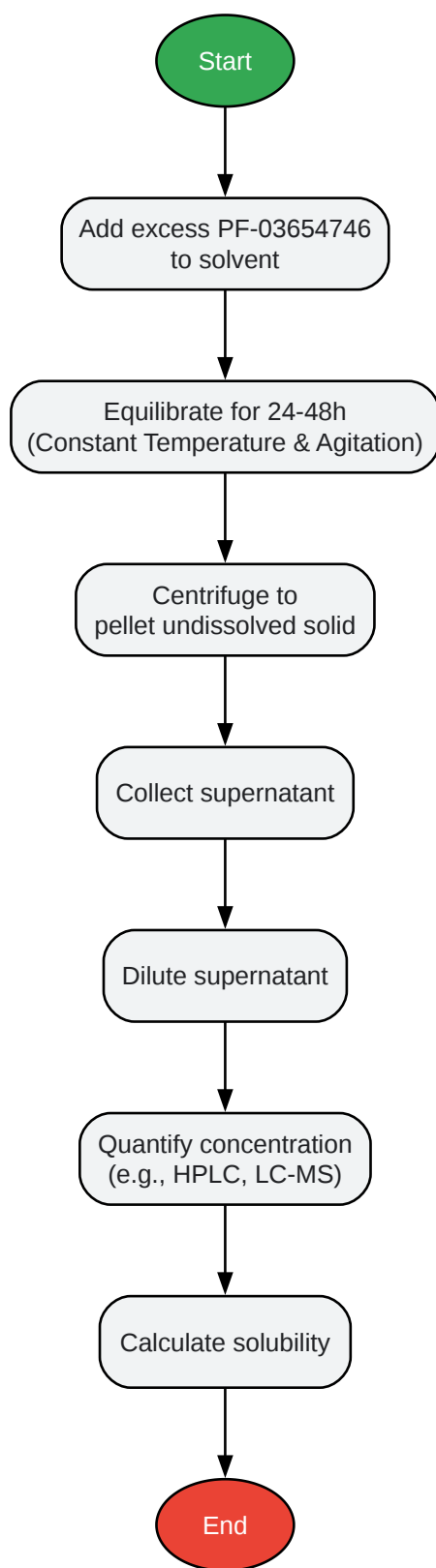


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Caption: Histamine H3 Receptor Signaling Cascade.

## Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the thermodynamic solubility of a compound.



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Caption: Thermodynamic Solubility Determination Workflow.

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